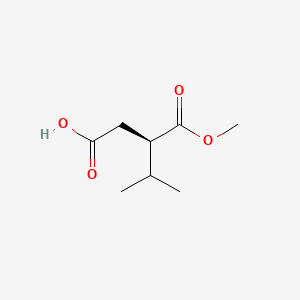

(r)-3-(Methoxycarbonyl)-4-methylpentanoic acid

Description

Significance of Enantiomerically Pure Building Blocks in Chemical Research

The demand for enantiomerically pure compounds, often called chiral building blocks, is driven by their profound impact in pharmacology and materials science. enamine.net Biological systems, such as enzymes and receptors in the human body, are inherently chiral. enamine.net Consequently, the interaction between a chiral molecule and a biological target is highly stereospecific. One enantiomer of a drug may exhibit a desired therapeutic effect, while the other could be inactive or, in some cases, cause unwanted effects. hilarispublisher.com This principle underscores the critical need for pharmaceuticals to be enantiomerically pure, ensuring both safety and efficacy. hilarispublisher.comgoogle.com

The development of methods to generate these pure building blocks is a major focus of chemical research. organic-chemistry.org Strategies include asymmetric catalysis, where a small amount of a chiral catalyst creates large quantities of a single-enantiomer product, and the use of biocatalysis, which harnesses the natural stereoselectivity of enzymes. nih.gov By securing a reliable supply of enantiomerically pure starting materials, chemists can design more efficient and convergent synthetic routes to complex targets like natural products and pharmaceuticals. researchgate.net

Overview of (R)-3-(Methoxycarbonyl)-4-methylpentanoic Acid within Asymmetric Synthesis and its Research Context

This compound is a chiral building block that exemplifies the principles of asymmetric synthesis. It is a derivative of glutaric acid and is primarily recognized as a key intermediate in the synthesis of pharmacologically active molecules. Its structure contains a carboxylic acid and a methyl ester, providing two distinct points for further chemical modification.

The primary research context for this compound is its role as a precursor in the synthesis of the (S)-enantiomer of Pregabalin. nih.gov Pregabalin is an anticonvulsant and analgesic drug where the therapeutic activity is almost exclusively attributed to the (S)-enantiomer. google.com Therefore, obtaining chiral intermediates with high optical purity is essential for its industrial production. The synthesis of this compound is often achieved through the enzymatic desymmetrization of a prochiral precursor, dimethyl 3-isobutylglutarate. This biocatalytic approach uses enzymes like lipases to selectively hydrolyze one of the two ester groups of the diester, yielding the (R)-monoester with high enantiomeric excess. kyoto-u.ac.jp

This enzymatic resolution is a powerful demonstration of green chemistry principles, offering mild reaction conditions and high selectivity. nih.gov The resulting (R)-monoester can then be converted through several steps into another key intermediate, (R)-3-(carbamoylmethyl)-5-methylhexanoic acid. googleapis.com This R-configured intermediate is subsequently transformed into the final active S-configured Pregabalin via a Hofmann rearrangement, a reaction that proceeds with retention of configuration at the chiral center.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (3R)-3-(2-methoxy-2-oxoethyl)-4-methylpentanoic acid |

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 181289-15-8 |

| Appearance | Typically an oil or low-melting solid |

| Chirality | (R) configuration at C3 |

Interactive Data Table: Representative Enzymatic Synthesis

The table below outlines a typical biocatalytic process for producing the target compound.

| Parameter | Description |

| Substrate | Dimethyl 3-isobutylglutarate (prochiral diester) |

| Biocatalyst | Lipase (B570770) (e.g., from Candida antarctica or Aspergillus niger) mdpi.com |

| Reaction Type | Asymmetric hydrolytic desymmetrization |

| Product | This compound |

| Typical Outcome | High yield and high enantiomeric excess (>95% e.e.) |

Properties

IUPAC Name |

(3R)-3-methoxycarbonyl-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)6(4-7(9)10)8(11)12-3/h5-6H,4H2,1-3H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOGSWBAPDPWTG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260448 | |

| Record name | 1-Methyl (2R)-2-(1-methylethyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220498-08-8 | |

| Record name | 1-Methyl (2R)-2-(1-methylethyl)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220498-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl (2R)-2-(1-methylethyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 3 Methoxycarbonyl 4 Methylpentanoic Acid

Stereoselective Synthetic Routes

The generation of a specific stereoisomer, such as the (R)-enantiomer of 3-(methoxycarbonyl)-4-methylpentanoic acid, requires synthetic routes that can control the three-dimensional arrangement of atoms. Stereoselective strategies are essential to avoid the formation of a racemic mixture, which would contain an equal amount of both (R) and (S) enantiomers. These methods are broadly classified based on the origin of chirality: using a chiral catalyst, starting from a naturally chiral molecule, or separating enantiomers from a racemic mixture.

Asymmetric Catalysis Approaches

Asymmetric catalysis involves the use of a small amount of a chiral substance (the catalyst) to convert a prochiral substrate into a chiral product with a high preference for one enantiomer. This approach is highly efficient as a single catalyst molecule can generate millions of chiral product molecules.

Chiral Ligand-Mediated Syntheses

In this strategy, a metal catalyst is complexed with a chiral organic molecule, known as a ligand, to create a chiral catalytic environment. While specific examples for the direct synthesis of (R)-3-(methoxycarbonyl)-4-methylpentanoic acid are not prominently documented, a well-established analogous method is the use of chiral auxiliaries, which function similarly by covalently bonding to the substrate to direct a stereoselective reaction.

A relevant example is the asymmetric alkylation using an Evans oxazolidinone auxiliary to synthesize a key precursor for the drug Pregabalin, which shares a similar structural motif. tsijournals.com This process establishes the required stereocenter with high fidelity. The general steps are outlined below:

Acylation of Chiral Auxiliary : The chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a suitable acid chloride (e.g., isovaleryl chloride) to form an N-acyl oxazolidinone.

Diastereoselective Enolate Formation and Alkylation : The N-acyl oxazolidinone is treated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate then reacts with an electrophile (e.g., a bromoacetate (B1195939) ester) in a highly diastereoselective manner. The bulky group on the auxiliary blocks one face of the enolate, directing the incoming electrophile to the opposite face.

Cleavage of the Auxiliary : The chiral auxiliary is subsequently cleaved, typically through hydrolysis or alcoholysis, to yield the desired chiral carboxylic acid or ester. The auxiliary can often be recovered and reused, enhancing the efficiency of the process. tsijournals.com

| Step | Description | Purpose |

| 1 | Coupling of a chiral oxazolidinone auxiliary with an acid chloride. | To attach the substrate to the chiral directing group. |

| 2 | Formation of a chiral enolate followed by alkylation. | To create the new stereocenter with high diastereoselectivity. tsijournals.com |

| 3 | Removal of the chiral auxiliary. | To release the enantiomerically enriched product. tsijournals.com |

This chiral auxiliary-based approach provides a reliable pathway to access compounds like this compound in high enantiomeric purity. tsijournals.com

Organocatalytic Strategies

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. This field has grown rapidly, offering sustainable and robust alternatives to metal-based catalysts. For the synthesis of the target molecule, an asymmetric Michael addition reaction represents a plausible organocatalytic strategy.

In a hypothetical route, a prochiral Michael acceptor, such as dimethyl itaconate, could react with a nucleophile in the presence of a chiral organocatalyst. Proline and its derivatives are common catalysts for such reactions. mdpi.com The catalyst forms a chiral enamine or iminium ion intermediate with one of the reactants, which then reacts stereoselectively. For instance, the conjugate addition of a nucleophile to an α,β-unsaturated system, catalyzed by a chiral amine, can set the stereocenter at the β-position, which would correspond to the C3 position of the target molecule.

The general procedure for an organocatalytic reaction often involves stirring the substrate, nucleophile, and a catalytic amount of the organocatalyst (e.g., proline) in a suitable solvent at room temperature until the reaction is complete. mdpi.com This methodology is known for its operational simplicity and mild reaction conditions. mdpi.com

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available and inexpensive enantiopure natural products, such as amino acids, sugars, or terpenes, as starting materials. tsijournals.com This strategy is effective when the target molecule shares structural features with the chosen starting material, allowing the inherent chirality to be carried through the synthetic sequence.

For this compound, a potential starting material from the chiral pool could be (R)-leucine. (R)-Leucine possesses the isobutyl group and the correct stereochemistry at the α-carbon relative to the amino group. A plausible, though theoretical, synthetic sequence could involve:

Deamination : The amino group of (R)-leucine can be converted into a different functional group, such as a hydroxyl or halide, with retention of stereochemistry.

Chain Extension : The carboxylic acid moiety could be extended by one carbon atom using standard homologation procedures.

Functional Group Manipulation : Subsequent steps would involve converting the modified amino group into a methoxycarbonyl group to furnish the final product.

This approach leverages the natural chirality of the starting material to achieve the desired enantiomerically pure product.

Resolution-Based Approaches

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. Although this method results in a maximum theoretical yield of 50% for the desired enantiomer (unless the undesired enantiomer can be racemized and recycled), it is a widely used and practical method, especially on an industrial scale. wikipedia.orglibretexts.org

Diastereomeric Salt Formation and Crystallization

The most common resolution method for chiral acids and bases is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic acid with an enantiomerically pure chiral base, often referred to as a resolving agent. libretexts.org This reaction creates a pair of diastereomeric salts.

(R)-acid + (R)-base → (R,R)-salt (S)-acid + (R)-base → (S,R)-salt

Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. libretexts.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the solution. libretexts.org After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the salt and regenerate the enantiomerically pure carboxylic acid. libretexts.org The chiral resolving agent can often be recovered.

The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. researchgate.net A variety of chiral amines are commercially available for the resolution of carboxylic acids.

Table of Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

| (+)-Cinchonine | Natural Alkaloid |

| (-)-Cinchonidine | Natural Alkaloid |

| (+)-Quinidine | Natural Alkaloid |

| (-)-Quinine | Natural Alkaloid |

| (-)-Strychnine | Natural Alkaloid |

| (-)-Brucine | Natural Alkaloid |

| (R)-(+)-1-Phenylethylamine | Synthetic Amine |

| (S)-(-)-1-Phenylethylamine | Synthetic Amine |

| (1R,2S)-(-)-Ephedrine | Amino Alcohol |

This classical resolution technique remains a robust and scalable method for obtaining enantiomerically pure acids like this compound. researchgate.net

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. In the context of this compound, this typically involves the enantioselective hydrolysis of a racemic ester precursor. Lipases are commonly employed for this purpose due to their broad substrate specificity and high stereoselectivity.

One prominent strategy is the kinetic resolution of a racemic diester, such as dimethyl 3-isopropylglutarate. In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the diester to the corresponding monoester faster than the other. For instance, lipase B from Candida antarctica (CAL-B) is a well-documented biocatalyst for such transformations. nih.govnih.gov The enzymatic reaction would involve the selective hydrolysis of the (S)-ester, leaving the unreacted (R)-diester, which can then be isolated and hydrolyzed to the target diacid before selective mono-esterification. Alternatively, and more directly, enzymes can be used to resolve a racemic mixture of the monoester itself, prepared by non-stereoselective means.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective routes to target molecules. A highly effective chemoenzymatic approach for synthesizing chiral 3-substituted glutaric acid monoesters like the target compound is the enzymatic desymmetrization of a prochiral precursor. nih.gov

This process begins with the chemical synthesis of a symmetric intermediate, such as 3-isopropylglutaric anhydride (B1165640) or a corresponding diester (e.g., dimethyl 3-isopropylglutarate). This prochiral substrate is then subjected to an enzymatic, stereoselective transformation. Lipases, particularly immobilized forms like Novozym 435 (which contains CAL-B), are highly effective for this purpose. researchgate.net The enzyme selectively catalyzes the hydrolysis or alcoholysis of one of the two enantiotopic ester or anhydride groups. For example, the alcoholysis of 3-isopropylglutaric anhydride with methanol, catalyzed by a lipase, can yield the desired this compound directly. The stereochemical outcome can often be influenced by the choice of enzyme and reaction conditions. researchgate.net

This approach is highly valued as it can theoretically achieve a 100% yield of the desired enantiomer, unlike kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer from a racemate.

| Enzyme | Substrate | Acyl Acceptor | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 (CAL-B) | 3-(tert-butyldimethylsilyloxy)glutaric anhydride | Methanol | (R)-3-(tert-butyldimethylsilyloxy)glutaric acid methyl monoester | 58.6% | Not specified | researchgate.net |

| CAL-B | Dimethyl 3-allylglutarate | Water (Hydrolysis) | (R)-3-(Methoxycarbonyl)-hex-5-enoic acid | >95% | 96% | nih.gov |

| Immobilized Talaromyces thermophilus Lipase Mutant | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Water (Hydrolysis) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | 49.7% (at 3M substrate) | >95% | nih.gov |

Total Synthesis Pathways

The total synthesis of this compound is planned around achieving the correct stereochemistry at the C3 position. The most efficient routes often employ the chemoenzymatic strategies discussed previously.

A typical total synthesis pathway would be:

Backbone Synthesis : The achiral carbon skeleton, 3-isopropylglutaric acid or a derivative, is synthesized chemically. A common method involves a Michael addition. For example, isobutyraldehyde (B47883) can be condensed with diethyl malonate (Knoevenagel condensation) to form an α,β-unsaturated intermediate. A second equivalent of diethyl malonate can then act as a Michael donor, adding to this intermediate. scispace.com

Hydrolysis and Decarboxylation : The resulting tetra-ester is then subjected to acidic hydrolysis, which cleaves the ester groups, and subsequent heating causes decarboxylation to yield 3-isopropylglutaric acid. scispace.comlibretexts.org

Prochiral Intermediate Formation : The diacid is converted into a suitable prochiral substrate for the enzymatic step, such as 3-isopropylglutaric anhydride (by treatment with a dehydrating agent like acetic anhydride) or a diester (via Fischer esterification with methanol).

Enzymatic Desymmetrization : The prochiral intermediate undergoes lipase-catalyzed desymmetrization, as described in section 2.1.4, to generate the chiral monoester, this compound.

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. researchgate.net

For this compound (Target Molecule 1 ), a primary disconnection is the ester group, leading back to the chiral monoacid 2 and methanol. This simplifies the target to the synthesis of the chiral diacid backbone.

A key strategic disconnection for compound 2 is at the C3-C4 bond (the bond connecting the isopropyl group to the glutaric acid backbone). This leads to a synthon for an isopropyl nucleophile and a dicarboxylic acid electrophile. A more synthetically practical approach is to recognize the glutaric acid structure and disconnect the C2-C3 and C3-Cα bonds, which points towards a malonic ester synthesis strategy.

This leads to two primary retrosynthetic pathways:

Pathway A (Michael Addition) : The target molecule is traced back to 3-isopropylglutaric acid (3 ). This diacid can be formed from the hydrolysis and decarboxylation of a dimalonate adduct (4 ). This adduct, in turn, can be synthesized via a Michael addition of a malonate enolate to an α,β-unsaturated ester (5 ), which is derived from isobutyraldehyde and diethyl malonate. scispace.com

Pathway B (Alkylation) : An alternative disconnection of 3-isopropylglutaric acid (3 ) involves breaking the Cα-Cβ bond of a substituted malonic ester. This identifies diethyl malonate (6 ) and an isopropyl halide (e.g., 2-bromopropane, 7 ) as starting materials. libretexts.orgmasterorganicchemistry.com

Key Strategic Bond Formations

The construction of the carbon skeleton of 3-isopropylglutaric acid, the precursor to the target molecule, relies on key carbon-carbon bond-forming reactions. Based on the retrosynthetic analysis, two primary strategies are evident:

Michael Addition : This is a conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). In the synthesis of the precursor dimalonate (4 ), the enolate of diethyl malonate acts as the Michael donor, and the isopropylidene malonate (5 ) serves as the Michael acceptor. This reaction is highly efficient for forming the C2-C3 bond of the glutaric acid backbone. scispace.com

Alkylation of Malonate Esters : The malonic ester synthesis is a classic method for preparing carboxylic acids. masterorganicchemistry.comopenochem.org It involves the deprotonation of a malonic ester, such as diethyl malonate, to form a stabilized enolate. This enolate is a soft nucleophile that can then be alkylated by an alkyl halide, such as 2-bromopropane, in an S_N2 reaction. This forms the crucial Cα-Cβ bond (C3-C4 in the final product). Subsequent hydrolysis and decarboxylation yield the desired 3-substituted carboxylic acid framework. orgsyn.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

In academic and industrial settings, optimizing reaction conditions is critical to maximize yield, purity, and stereoselectivity while ensuring the process is efficient and sustainable. For the chemoenzymatic synthesis of this compound, the optimization efforts primarily focus on the enzymatic desymmetrization step. Key parameters that are systematically varied include the choice of enzyme, substrate concentration, the nature of the acyl acceptor (in this case, methanol), temperature, and the reaction solvent. researchgate.net

Solvent Effects on Stereoselectivity

The choice of solvent can have a profound impact on the stereoselectivity of a reaction, including enzyme-catalyzed transformations. rsc.org The solvent can influence the enzyme's conformation, the solubility of the substrate and product, and the stabilization of transition states. rsc.org In non-aqueous media, which are often preferred for lipase-catalyzed reactions to suppress competitive hydrolysis, the solvent's polarity, hydrophobicity, and ability to form hydrogen bonds are critical factors.

For the lipase-catalyzed desymmetrization of 3-substituted glutaric anhydrides or diesters, various organic solvents are screened to find the optimal medium. Studies have shown that non-polar, hydrophobic solvents like iso-octane, hexane, or toluene (B28343) often provide high enantioselectivity. researchgate.net The solvent molecules can modulate the flexibility of the enzyme's active site, thereby enhancing its ability to discriminate between the two enantiotopic groups of the prochiral substrate.

| Reaction | Enzyme | Solvent | Yield/Conversion | Stereoselectivity (ee %) | Reference |

|---|---|---|---|---|---|

| Desymmetrization of 3-(TBDMSO)glutaric anhydride | Novozym 435 | Iso-octane | 58.6% | High (R-selectivity) | researchgate.net |

| Desymmetrization of 3-(TBDMSO)glutaric anhydride | Novozym 435 | Toluene | ~55% | High (R-selectivity) | researchgate.net |

| Desymmetrization of 3-(TBDMSO)glutaric anhydride | Novozym 435 | Acetonitrile | ~30% | Lower (R-selectivity) | researchgate.net |

| Desymmetrization of 3-(TBDMSO)glutaric anhydride | Novozym 435 | Dichloromethane | ~45% | Moderate (R-selectivity) | researchgate.net |

Data in Table 2 is illustrative based on trends reported for similar substrates, as specific values for all solvents were not available in the cited source.

Temperature and Pressure Optimization

The optimization of temperature and pressure is crucial in stereoselective synthesis to maximize yield and enantiomeric or diastereomeric excess. In syntheses analogous to that of this compound, such as the rhodium-catalyzed asymmetric hydrogenation of a precursor to Sacubitril, these parameters are finely tuned.

For rhodium-catalyzed hydrogenations, reactions are often conducted under a hydrogen atmosphere. While some hydrogenations can proceed at atmospheric pressure, elevated pressures can significantly increase the reaction rate. However, the effect of pressure on enantioselectivity can vary depending on the specific catalyst and substrate. In some systems, enantiomeric excess remains constant across a range of pressures, while in others, it can be highly influenced by this parameter. For instance, in certain rhodium-catalyzed asymmetric hydrogenations, pressures ranging from 1 to 70 bar of hydrogen have been explored, with optimal pressures balancing reaction rate and selectivity. nih.gov

Temperature also plays a critical role. Lower temperatures often favor higher selectivity in asymmetric reactions by reducing the thermal energy of the system, which can lead to less selective pathways. However, lower temperatures also decrease the reaction rate. Therefore, an optimal temperature must be identified that provides a good balance between reaction speed and stereoselectivity. For similar hydrogenations, temperatures around 50°C have been utilized to achieve a balance between reactivity and selectivity. acs.org The use of flow chemistry can offer superior control over temperature, minimizing hotspots and improving the consistency of the reaction outcome.

The following table illustrates typical temperature and pressure ranges explored in optimization studies for similar asymmetric hydrogenations:

| Parameter | Range Explored | Typical Optimum |

| Temperature (°C) | 25 - 80 | 50 |

| **Pressure (bar H₂) ** | 1 - 70 | 10 - 20 |

This data is representative of optimization studies for analogous chemical transformations.

Catalyst Loading and Reagent Stoichiometry

The efficiency of a synthetic process is also heavily dependent on the catalyst loading and the stoichiometry of the reagents. In asymmetric catalysis, minimizing the amount of the often expensive chiral catalyst is a key objective without compromising the reaction's efficiency and selectivity.

Catalyst Loading: In rhodium-catalyzed asymmetric hydrogenations for the synthesis of precursors to pharmacologically active molecules, catalyst loadings are typically in the range of 0.05 to 5 mol%. Optimization studies aim to find the lowest possible catalyst loading that still provides a high conversion rate and excellent stereoselectivity in a reasonable timeframe. For the synthesis of a key precursor to Sacubitril, a catalyst loading of 1 mol% has been reported to be effective. acs.org Lowering the catalyst loading not only reduces costs but also minimizes the potential for contamination of the final product with the metal catalyst.

Reagent Stoichiometry: The stoichiometry of the reagents is another critical factor. In reactions such as a diastereoselective Reformatsky-type carbethoxyallylation, which could be a potential step in the synthesis of the target molecule, the ratio of the key reactants is carefully controlled. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and increase the cost of raw materials. For instance, in a reported synthesis, a 1.2 equivalent of the bromide reactant was used relative to the imine. This slight excess helps to ensure complete consumption of the limiting reagent. The stoichiometry of additives, such as bases or co-catalysts, is also optimized to achieve the best possible outcome.

The table below provides a summary of typical catalyst loading and reagent stoichiometry used in relevant synthetic steps.

| Component | Typical Range |

| Catalyst Loading (mol%) | 0.05 - 5 |

| Reagent Ratio (Excess Reagent : Limiting Reagent) | 1.1:1 - 2:1 |

This data is based on established procedures for analogous synthetic transformations.

Green Chemistry Principles in Synthetic Research

The application of green chemistry principles is becoming increasingly important in the design of synthetic routes for chemical compounds. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov A higher atom economy signifies a greener process with less waste generation.

For the synthesis of this compound, a potential route could involve a Michael addition of a malonate to an α,β-unsaturated carbonyl compound, followed by subsequent transformations. Michael additions are generally considered to have a high atom economy, as all the atoms of the reactants are incorporated into the product. acs.org

For example, in a hypothetical Michael addition to form a precursor to the target molecule, the atom economy can be calculated as follows:

Reactants:

Dimethyl malonate (C₅H₈O₄, MW: 132.11 g/mol )

Methyl crotonate (C₅H₈O₄, MW: 100.12 g/mol )

Product:

Tetramethyl 2-methylpropane-1,1,3,3-tetracarboxylate (C₁₀H₁₆O₈, MW: 232.23 g/mol )

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Exploration of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry. This involves the use of catalysts that are abundant, non-toxic, and can be easily recovered and reused.

For the asymmetric hydrogenation step, which is crucial for establishing the desired stereochemistry, traditional catalysts often rely on precious and rare metals like rhodium. While highly effective, the cost and environmental concerns associated with these metals have driven research into more sustainable alternatives. Catalysts based on more abundant and less toxic earth-abundant metals such as nickel and cobalt are being explored for asymmetric hydrogenations of substituted acrylic acids. rsc.org These systems have shown promise in achieving high enantioselectivities and yields. rsc.org

Furthermore, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, represents a highly sustainable approach. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and they can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral molecules, enzymes such as ene-reductases and transaminases are being investigated to replace traditional metal-catalyzed steps. nsf.gov

The choice of solvent is another critical aspect of a sustainable catalytic system. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents, such as water, supercritical fluids, or ionic liquids, is being actively researched. For rhodium-catalyzed hydrogenations, conducting the reaction in aqueous micellar solutions has been shown to be a viable green alternative to traditional organic solvents like methanol, facilitating catalyst recovery and reuse. rsc.orgsemanticscholar.orgrsc.org

Stereochemical Investigations and Enantiomeric Purity Analysis

Methodologies for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed to accurately quantify the enantiomeric composition of (r)-3-(Methoxycarbonyl)-4-methylpentanoic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. The separation can be achieved through two primary strategies: direct and indirect.

Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. The differential interaction leads to different retention times, allowing for their separation and quantification. For carboxylic acids like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective. The mobile phase typically consists of a mixture of a nonpolar solvent (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol), often with a small amount of a modifier like trifluoroacetic acid to improve peak shape.

Indirect Separation: In this approach, the enantiomeric mixture is derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral stationary phase (e.g., C18). The choice of CDA is crucial for achieving good resolution. After separation, the relative peak areas of the diastereomers are used to determine the enantiomeric excess of the original sample.

The enantiomeric excess is calculated from the peak areas of the R- and S-enantiomers in the chromatogram using the formula: ee (%) = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

| Parameter | Direct Method Example | Indirect Method Example |

|---|---|---|

| Stationary Phase | Chiralpak AD-H (Amylose derivative) | Standard C18 (Achiral) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 254 nm (depends on CDA chromophore) |

| Derivatizing Agent | N/A | (R)-1-Phenylethylamine |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another effective method for determining the enantiomeric purity of volatile compounds. gcms.cz For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability. This compound, being a methyl ester, may already possess sufficient volatility for GC analysis, or it can be further derivatized, for instance, by converting the carboxylic acid group to a different ester (e.g., trifluoroethyl ester) or an amide.

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin-based CSPs have chiral cavities that form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times. The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the GC temperature program are critical for achieving baseline separation. Chiral GC analysis has confirmed the presence of R-enantiomers at very high enantiomeric excess (>99.9%) in similar compounds like 3-hydroxyalkanoic acid methylesters. nih.gov

| Parameter | Condition |

|---|---|

| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 5 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Often required for carboxylic acids (e.g., esterification) |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by employing a chiral auxiliary. rug.nl This can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). When a chiral analyte is mixed with a chiral auxiliary, two transient diastereomeric complexes (with a CSA) or two stable diastereomers (with a CDA) are formed. libretexts.org

In the presence of a chiral environment, the corresponding nuclei in the two enantiomers, which are chemically equivalent (isochronous) in an achiral solvent, become chemically non-equivalent (diastereotopic). This results in the splitting of a single NMR signal into two separate signals. The enantiomeric excess can then be determined by integrating the areas of these two signals.

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)), are commonly used. fiveable.me These paramagnetic complexes coordinate to a Lewis basic site in the analyte molecule (such as the oxygen atoms of the carboxyl and methoxycarbonyl groups), inducing large chemical shift changes. The magnitude of the induced shift is different for the two diastereomeric complexes, enabling their resolution in the NMR spectrum. fiveable.menih.gov

| Type | Example | Interaction with Analyte |

|---|---|---|

| Chiral Solvating Agent (CSA) | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | Forms transient diastereomeric complexes via non-covalent interactions (e.g., hydrogen bonding) |

| Chiral Derivatizing Agent (CDA) | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Forms stable covalent diastereomeric esters |

| Lanthanide Shift Reagent | Eu(hfc)₃ | Forms diastereomeric coordination complexes |

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. wikipedia.org The direction and magnitude of this rotation are characteristic of the compound. The measurement is performed using an instrument called a polarimeter. libretexts.org

The specific rotation, [α], is a standardized measure of optical rotation and is defined by the Biot's law equation:

[α]Tλ = α / (l × c)

Where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of light (commonly the sodium D-line, 589 nm).

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). The enantiomeric excess (% ee) of a mixture can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer:

% ee = ([α]observed / [α]max) × 100

Where [α]max is the specific rotation of the enantiomerically pure substance. For example, the related compound (R)-(+)-3-hydroxy-4-methylpentanoic acid has a reported specific rotation of +32° to +37° (in chloroform), indicating its dextrorotatory nature. orgsyn.org The specific rotation of enantiomerically pure this compound would need to be determined experimentally to be used as a reference standard.

Factors Influencing Stereocontrol in Synthetic Pathways

The synthesis of enantiomerically pure this compound necessitates precise control over the formation of its single stereocenter. Several factors are crucial in achieving high stereocontrol in asymmetric synthetic routes. These factors are often interconnected and must be carefully optimized to maximize the yield of the desired enantiomer.

Substrate Structure-Reactivity Relationships

The structure of the starting materials and intermediates plays a pivotal role in determining the stereochemical outcome of a reaction. In the context of synthesizing this compound, a common strategy involves the asymmetric conjugate addition to an achiral precursor, such as an α,β-unsaturated ester. The substituents on the substrate can influence the approach of the nucleophile, leading to a preferential formation of one enantiomer.

For instance, in related asymmetric syntheses, the steric bulk of substituents near the reaction center can direct the incoming reagent to a specific face of the molecule. This substrate-controlled diastereoselectivity is a fundamental principle in asymmetric synthesis. The interplay between the electronic properties and steric hindrance of different groups on the substrate molecule dictates the transition state energies for the formation of the two possible enantiomers, thereby influencing the enantiomeric ratio of the product.

Catalyst Design and Mechanism

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. A well-designed chiral catalyst creates a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other. For the synthesis of compounds structurally similar to this compound, such as intermediates for pregabalin, various catalytic systems have been employed. tsijournals.comnih.govnih.gov

These often involve transition metal complexes with chiral ligands or organocatalysts. The mechanism of stereocontrol typically involves the formation of a transient chiral catalyst-substrate complex. The specific geometry of this complex, dictated by the catalyst's structure, sterically and electronically guides the reaction to proceed via a lower energy pathway for the desired enantiomer. For example, in a catalytic asymmetric conjugate addition, the chiral ligand can effectively shield one face of the substrate, forcing the nucleophile to attack from the less hindered face. rsc.orgnih.govlibretexts.org The choice of metal, the ligand's steric and electronic properties, and the reaction conditions (solvent, temperature) are all critical parameters that must be fine-tuned to achieve high enantioselectivity.

Table 2: Examples of Catalyst Systems in Asymmetric Synthesis of Related Chiral Acids

| Catalyst System | Key Feature | Typical Enantioselectivity |

| Rhodium-Chiral Phosphine Complexes | Effective for asymmetric hydrogenation of prochiral olefins. | High (often >95% ee) |

| Copper-Chiral Ligand Complexes | Used in asymmetric conjugate addition of organometallic reagents. | Good to excellent (up to 96% ee) rsc.org |

| Chiral Evans Auxiliaries | Stoichiometric chiral control element for asymmetric alkylations. | Excellent diastereoselectivity tsijournals.com |

| Biocatalysts (e.g., Lipases) | Enzyme-catalyzed kinetic resolution or desymmetrization. | High enantioselectivity under mild conditions nih.gov |

Reaction Pathway Diversions Leading to Enantiomeric Impurities

Despite careful optimization of substrates and catalysts, side reactions and alternative reaction pathways can lead to the formation of the undesired enantiomer, thereby reducing the enantiomeric purity of the final product. One common source of enantiomeric impurity is a competing, non-stereoselective background reaction that occurs in parallel with the desired catalytic asymmetric reaction. This can be particularly problematic if the catalyst is not sufficiently active or if the uncatalyzed reaction has a significant rate.

Another potential issue is the racemization of the product under the reaction conditions. If the newly formed stereocenter is adjacent to a group that can stabilize a carbanion or carbocation (e.g., a carbonyl group), there is a risk of epimerization, especially in the presence of acid or base or at elevated temperatures. This would lead to a decrease in the enantiomeric excess over time.

Furthermore, in some cases, the catalyst itself or intermediates in the catalytic cycle may undergo transformations that lead to a loss of stereocontrol. For example, a catalyst might partially decompose to an achiral species that catalyzes the reaction non-selectively. Careful control of reaction conditions, such as temperature, reaction time, and the purity of all reagents and solvents, is therefore essential to minimize these pathway diversions and ensure the highest possible enantiomeric purity of this compound.

Derivatization and Chemical Transformations of R 3 Methoxycarbonyl 4 Methylpentanoic Acid

Esterification and Transesterification Reactions

The presence of a carboxylic acid and a methyl ester in (R)-3-(Methoxycarbonyl)-4-methylpentanoic acid allows for both esterification of the free carboxylic acid and transesterification of the existing methyl ester. These reactions are fundamental in modifying the properties and reactivity of the molecule for further synthetic applications.

The carboxylic acid moiety of this compound can be converted to a wide range of alkyl and aryl esters through various esterification methods. Standard acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

A milder and highly effective method for synthesizing esters from carboxylic acids involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters under gentle conditions, which is particularly useful for sensitive substrates.

| Reagent/Catalyst | Alcohol | Conditions | Product |

| H₂SO₄ (catalytic) | R'-OH (e.g., Ethanol) | Reflux | (R)-3-(Methoxycarbonyl)-4-methylpentanoyl R'-ester |

| DCC, DMAP | R'-OH (e.g., Phenol) | Room Temperature | (R)-3-(Methoxycarbonyl)-4-methylpentanoyl R'-ester |

This table represents expected outcomes based on general esterification methods.

The methyl ester group in this compound can be exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by either an acid or a base. wikipedia.org In acid-catalyzed transesterification, a proton activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by another alcohol. wikipedia.org Base-catalyzed transesterification, on the other hand, proceeds through the attack of an alkoxide nucleophile. wikipedia.org

For β-keto esters, such as the parent structure of the title compound, various catalysts have been shown to be effective for transesterification, including triphenylphosphine (B44618) and silica-supported boric acid. researchgate.net These methods often provide high yields under relatively mild conditions. The choice of catalyst and reaction conditions can be tailored to the specific alcohol being introduced and the desired product.

| Catalyst | Reactant Alcohol | Conditions | Product |

| Sodium Methoxide | R'-OH | Reflux | (R)-3-(R'-oxycarbonyl)-4-methylpentanoic acid |

| Triphenylphosphine | R'-OH | Toluene (B28343), Reflux | (R)-3-(R'-oxycarbonyl)-4-methylpentanoic acid |

| Silica-supported Boric Acid | R'-OH | Solvent-free | (R)-3-(R'-oxycarbonyl)-4-methylpentanoic acid |

This table illustrates potential transesterification reactions based on methods developed for β-keto esters. researchgate.net

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound is a key site for the formation of amides and for its incorporation into peptide-like structures.

Amides can be synthesized from the carboxylic acid group by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved using various coupling agents common in peptide synthesis. Reagents such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts (e.g., BOP, PyBOP) are effective for this purpose. The reaction proceeds through an activated intermediate that is then readily attacked by the amine to form the amide bond. The use of these reagents allows the reaction to be carried out under mild conditions, preserving the stereochemistry at the chiral center.

| Coupling Agent | Amine | Conditions | Product |

| EDCI, HOBt | R'R''NH | Room Temperature | (R)-N,N-R',R''-3-(Methoxycarbonyl)-4-methylpentanamide |

| PyBOP, DIPEA | R'R''NH | Room Temperature | (R)-N,N-R',R''-3-(Methoxycarbonyl)-4-methylpentanamide |

This table presents plausible amidation reactions based on standard peptide coupling protocols.

The structural motif of this compound makes it a potential building block for the synthesis of peptide mimetics. As a β-amino acid precursor (after transformation of one of the carbonyl groups), it can be incorporated into peptide chains to introduce conformational constraints or to mimic the structure of natural peptide turns. The synthesis of such peptide mimetics would involve standard solid-phase or solution-phase peptide synthesis techniques, where the carboxylic acid group of the title compound is coupled to the N-terminus of a growing peptide chain.

Reduction Reactions

The carbonyl groups in this compound, specifically the ketone-like carbonyl at the 3-position (in its β-keto acid form) and the ester carbonyl, are susceptible to reduction.

The asymmetric reduction of β-keto acids and their esters is a well-established method for the synthesis of optically active β-hydroxy acids. nih.gov Various enzymatic and chemical methods can be employed for this transformation. For instance, baker's yeast is known to reduce β-keto acids to the corresponding β-hydroxy acids with high enantioselectivity. nih.gov Chemically, selective reducing agents can be used to target one of the carbonyl groups. For example, sodium borohydride (B1222165) would be expected to reduce the keto-like carbonyl at the 3-position in preference to the ester, leading to the corresponding β-hydroxy ester. More powerful reducing agents, such as lithium aluminum hydride, would likely reduce both the carboxylic acid and the ester functionalities to the corresponding diol.

| Reducing Agent | Expected Product |

| Baker's Yeast | (3R, R)-3-Hydroxy-4-methylpentanoic acid (as methyl ester) |

| Sodium Borohydride | (R)-Methyl 3-hydroxy-4-methylpentanoate |

| Lithium Aluminum Hydride | (R)-4-Methylpentane-1,3-diol |

This table outlines potential reduction products based on the known reactivity of β-keto esters and carboxylic acids.

Carboxylic Acid Reduction to Alcohols

The selective reduction of the carboxylic acid group in the presence of the methyl ester is a key transformation. Borane complexes are particularly effective for this purpose, as they exhibit high chemoselectivity for carboxylic acids over esters. nih.govorgsyn.org The reaction proceeds by the formation of a triacyloxyborane intermediate, which is subsequently reduced to the corresponding primary alcohol.

Table 1: Selective Reduction of Carboxylic Acid Moiety

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| BH₃·THF | Tetrahydrofuran | 25 | (R)-Methyl 3-(hydroxymethyl)-4-methylpentanoate | High |

Ester Reduction to Alcohols

The reduction of the ester functionality, while leaving the carboxylic acid intact, is a more challenging transformation. This typically requires the protection of the carboxylic acid group, for instance as a silyl (B83357) ester, followed by reduction of the methyl ester with a suitable reducing agent. However, a more direct approach involves the simultaneous reduction of both the carboxylic acid and the ester groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org This reaction yields the corresponding diol, (R)-4-methylpentane-1,3-diol.

Table 2: Reduction of Both Carboxylic Acid and Ester Moieties

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|

Decarboxylation Pathways

As a derivative of malonic acid, this compound can undergo decarboxylation, a reaction that involves the loss of carbon dioxide from the carboxylic acid group. wikipedia.org This transformation is typically achieved by heating the compound, often in the presence of a catalyst. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable keto form, in this case, (R)-methyl 4-methylpentanoate. chemicalbook.comnih.gov

This decarboxylation is a key step in the malonic ester synthesis, which allows for the formation of substituted carboxylic acids. quickcompany.inorganic-chemistry.org In the context of this specific molecule, decarboxylation would lead to the loss of the chiral center if the reaction proceeds through a symmetric enol intermediate. However, under certain conditions, the stereocenter can be retained.

Functionalization of the Alkyl Chain

Alpha-Substitution Reactions

The carbon atom alpha to both the carbonyl group of the ester and the carboxylic acid is activated and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in a reaction known as alpha-alkylation. researchgate.net This allows for the introduction of a wide range of substituents at this position. The stereochemical outcome of this reaction is crucial and can often be controlled by the use of chiral auxiliaries or catalysts to achieve high diastereoselectivity. nih.gov

Table 3: Representative Alpha-Alkylation Reaction

| Base | Alkylating Agent | Solvent | Product |

|---|---|---|---|

| Sodium ethoxide | Methyl iodide | Ethanol | (R)-Methyl 3-carboxy-2,4-dimethylpentanoate |

Note: These are representative examples based on the general reactivity of malonic esters.

Halogenation and Subsequent Transformations

The alpha-carbon can also be halogenated using electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net The reaction proceeds via an enol or enolate intermediate and introduces a halogen atom at the alpha-position. nih.govmasterorganicchemistry.com These alpha-halo esters are valuable synthetic intermediates that can undergo various subsequent transformations, such as elimination reactions to form α,β-unsaturated esters or nucleophilic substitution reactions to introduce other functional groups.

Table 4: Alpha-Halogenation Reaction

| Halogenating Agent | Catalyst/Conditions | Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, heat | (R)-Methyl 2-bromo-3-carboxy-4-methylpentanoate |

Note: These are representative examples based on the general reactivity of malonic esters.

Multi-Step Synthetic Sequences Utilizing the Compound as a Key Intermediate

This compound serves as a crucial chiral building block in the synthesis of various biologically active molecules. researchgate.netnih.gov One of the most notable applications is in the synthesis of (S)-Pregabalin, a widely used anticonvulsant and neuropathic pain agent. chemicalbook.comniscpr.res.inlupinepublishers.comgoogle.com

A common synthetic route to (S)-Pregabalin involves the transformation of this compound into a key intermediate, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. quickcompany.in This transformation typically involves the conversion of the carboxylic acid to an amide, followed by a Hofmann rearrangement. The resulting amine can then be further manipulated to yield the final product. The stereochemistry at the C3 position of the starting material is pivotal as it dictates the final stereochemistry of the target molecule.

The versatility of this compound in multi-step synthesis is further demonstrated by its use in the construction of complex natural products, where its chiral scaffold provides a foundation for the stereoselective introduction of other functional groups and the building of intricate molecular architectures. nih.govresearchgate.net

Synthesis of Chiral Lactones

The synthesis of chiral lactones is of significant interest in organic chemistry due to their prevalence in natural products and their utility as intermediates in the synthesis of complex molecules. While this compound possesses the necessary functionalities for potential conversion into a chiral lactone, a comprehensive review of the scientific literature does not yield specific examples of its direct use for this purpose. General methodologies for the synthesis of chiral lactones often involve the asymmetric hydrogenation of ketoesters or the enzymatic reduction of keto acids, but specific application of these methods to this compound is not documented.

Further research would be required to explore the potential of this compound as a starting material for chiral lactones. Plausible synthetic routes could involve the reduction of the carboxylic acid to an alcohol, followed by intramolecular transesterification. The stereochemistry of the final lactone would be dictated by the existing chiral center in the starting material.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The structural framework of this compound could theoretically be elaborated into various heterocyclic systems. For instance, conversion of the carboxylic acid to an amide, followed by further functionalization and cyclization, could lead to the formation of lactams or other nitrogenous rings.

However, despite the chemical feasibility of such transformations, a detailed search of the chemical literature did not reveal any specific instances where this compound has been utilized as a direct precursor for the synthesis of nitrogen-containing heterocycles. The existing body of research on the synthesis of these heterocycles focuses on a wide variety of other starting materials and synthetic strategies.

Precursors to Biologically Active Molecules (excluding clinical human trial data)

While direct applications of this compound are not extensively documented, its structural analogue, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, is a well-established key intermediate in the synthesis of the anticonvulsant drug Pregabalin. arkat-usa.orggoogle.comwipo.int Pregabalin, with the chemical name (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, is used for the treatment of epilepsy and neuropathic pain. niscpr.res.inniscpr.res.in

The synthesis of Pregabalin often involves the resolution of racemic 3-carbamoylmethyl-5-methylhexanoic acid to obtain the desired (R)-enantiomer. arkat-usa.org This chiral intermediate then undergoes a Hofmann rearrangement to yield Pregabalin. googleapis.com

The structural similarity between this compound and (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid suggests a plausible synthetic pathway where the former could be converted to the latter. This transformation would likely involve the homologation of the methoxycarbonyl group to a carbamoylmethyl group. Although this specific conversion is not explicitly detailed in the reviewed literature, it represents a chemically viable route to access this important pharmaceutical intermediate.

Below is a table summarizing the key compounds involved in the synthesis of Pregabalin from its key intermediate.

| Compound Name | Structure | Role in Synthesis |

| (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid | Key chiral intermediate | |

| Pregabalin | Biologically active molecule |

Further research could focus on developing an efficient synthetic protocol for the conversion of this compound into (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, thereby providing an alternative route to this valuable precursor for the synthesis of Pregabalin.

Applications in Advanced Organic Materials Research

Component in Chiral Liquid Crystals

The synthesis and application of chiral liquid crystals are extensive areas of research, focusing on the introduction of chiral centers to induce helical structures and unique electro-optical properties. Chiral dopants are often used to impart chirality to nematic or smectic liquid crystal phases. While a wide variety of chiral building blocks are employed for this purpose, there is no scientific literature available that describes the use of (r)-3-(Methoxycarbonyl)-4-methylpentanoic acid as a component or dopant in the formulation of chiral liquid crystals.

Building Block for Chiral Polymers

Chiral polymers are of significant interest for applications in asymmetric catalysis, chiral separations, and chiroptical materials. These polymers derive their chirality from the incorporation of chiral monomers into their polymer chains. The synthesis of such polymers can be achieved through various polymerization techniques, including polycondensation and addition polymerization. However, a thorough review of the scientific literature reveals no instances of This compound being utilized as a monomer or a building block in the synthesis of chiral polymers.

Precursor for Optically Active Functional Materials

Optically active functional materials are materials that can interact with polarized light and are used in a range of applications, including optical displays, sensors, and asymmetric synthesis. The synthesis of these materials often relies on the use of chiral precursors to introduce the desired optical activity. While chiral carboxylic acids and their derivatives are a common class of precursors for such materials, there is no research to date that has reported the use of This compound as a precursor for the synthesis of optically active functional materials.

Analytical Techniques for Research Characterization of R 3 Methoxycarbonyl 4 Methylpentanoic Acid

Advanced Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By mapping the carbon and hydrogen framework, NMR can confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For (R)-3-(Methoxycarbonyl)-4-methylpentanoic acid, the proton spectrum would be expected to show distinct signals for each unique proton.

¹³C NMR Spectroscopy detects the carbon atoms in the molecule, with each unique carbon atom giving a distinct signal. The chemical shift of each signal provides insight into the carbon's bonding and electronic environment (e.g., C=O, C-O, C-C).

2D-NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish definitive structural assignments.

COSY would reveal proton-proton couplings, confirming adjacent protons (e.g., between H2-H3, H3-H4, and H4-methyls).

HSQC would correlate each proton signal to its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity between the main chain and the methoxycarbonyl group, as well as the positions of the carbonyl groups.

| Position | Atom Type | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | -COOH | ~10-12 (broad s) | ~178-180 |

| 2 | -CH₂- | ~2.5-2.7 (m) | ~38-40 |

| 3 | -CH- | ~2.8-3.0 (m) | ~45-47 |

| 4 | -CH- | ~1.9-2.1 (m) | ~30-32 |

| 5, 5' | -CH(CH₃)₂ | ~0.9-1.0 (d, J≈7) | ~19-21 |

| Ester C=O | -C=O | - | ~172-174 |

| Ester O-CH₃ | -OCH₃ | ~3.7 (s) | ~51-53 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy would show strong, characteristic absorptions for the carbonyl groups and the hydroxyl group. The carboxylic acid O-H stretch would appear as a very broad band, while the C=O stretches for both the carboxylic acid and the ester would be sharp and intense, though likely overlapping.

Raman Spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It would be effective in identifying the C-C backbone and C-H vibrations. The symmetric C=O stretch, which might be weak in the IR, could be more prominent in the Raman spectrum.

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (very broad) | Weak/Not observed |

| Carboxylic Acid (-COOH) | C=O stretch | 1700-1725 (strong) | 1700-1725 (moderate) |

| Ester (-COOCH₃) | C=O stretch | 1735-1750 (strong) | 1735-1750 (moderate) |

| Ester / Acid | C-O stretch | 1150-1300 (strong) | Weak |

| Alkyl (-CH, -CH₂, -CH₃) | C-H stretch | 2850-3000 (moderate) | 2850-3000 (strong) |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₁₄O₄, with a monoisotopic mass of 174.0892 Da.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Analysis of the fragmentation pattern in the mass spectrum helps to piece the structure together. Key fragmentation pathways for this molecule would involve the loss of small, stable neutral molecules or radicals from the parent ion. libretexts.orgchemguide.co.ukdocbrown.info

| m/z Value | Possible Fragment Identity | Associated Neutral Loss |

|---|---|---|

| 174 | [M]⁺ (Molecular Ion) | - |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 143 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 129 | [M - COOH]⁺ | Loss of a carboxyl radical |

| 115 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl radical |

| 101 | [M - C₄H₉]⁺ (McLafferty rearrangement) | Loss of isobutylene |

| 71 | [C₄H₇O]⁺ | Cleavage at C3-C4 bond |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Chromatographic Separation Techniques

Chromatography is used to separate the components of a mixture. When coupled with a detector like a mass spectrometer, it becomes a powerful tool for identifying and quantifying individual compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and identify volatile and thermally stable compounds. Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC-MS is challenging. nih.gov

To make the compound suitable for GC analysis, a derivatization step is typically required. nih.govnih.gov The free carboxylic acid would be converted into a more volatile ester, for example, by reaction with diazomethane (B1218177) to form the corresponding methyl ester or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. researchgate.net Once derivatized, the compound can be separated from impurities on a GC column (typically a non-polar or medium-polarity column) and subsequently identified by the mass spectrometer based on its retention time and mass spectrum. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of this compound as it can handle polar, non-volatile, and thermally sensitive compounds without the need for derivatization. researchgate.netnih.gov

A reversed-phase high-performance liquid chromatography (HPLC) method would be employed for separation. The chiral center at the C3 position also allows for enantiomeric separation using a chiral stationary phase (CSP) column, which is critical for confirming the (R)-enantiomeric purity. osti.gov

For detection, electrospray ionization (ESI) is the most suitable ionization source. Given the presence of the acidic carboxylic acid group, analysis in negative ion mode (ESI-) would be highly sensitive, detecting the deprotonated molecule [M-H]⁻ at an m/z of 173.08. Tandem mass spectrometry (LC-MS/MS) could be used for even greater selectivity and for quantification in complex matrices by monitoring a specific fragmentation transition (e.g., 173 -> 129). mdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing insight into their empirical and molecular formulas by determining the mass percentages of the constituent elements. For this compound, this analysis focuses on quantifying the proportions of carbon, hydrogen, and oxygen.

The theoretical elemental composition of this compound is derived from its molecular formula, C₈H₁₄O₄. The calculated percentages for each element are based on their atomic masses and the total molecular weight of the compound. These theoretical values serve as a benchmark for comparison with experimental results obtained from analytical instrumentation.

Experimental determination of the elemental composition is typically carried out using combustion analysis. In this method, a precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). The amounts of these combustion products are then accurately measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. The percentage of oxygen is commonly determined by difference.

While specific experimental data for this compound is not widely published, the expected results would closely align with the theoretical values, with minor deviations being attributable to instrumental limitations and sample purity. A close correlation between theoretical and experimental values is a key indicator of the successful synthesis and purification of the target compound.

Below is a table summarizing the theoretical elemental analysis data for this compound.

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 96.088 | 55.15 |

| Hydrogen | H | 1.008 | 14.112 | 8.10 |

| Oxygen | O | 15.999 | 63.996 | 36.75 |

| Total | 174.196 | 100.00 |

Future Research Directions and Challenges in the Study of R 3 Methoxycarbonyl 4 Methylpentanoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methodologies for producing (R)-3-(Methoxycarbonyl)-4-methylpentanoic acid and related chiral monoesters often rely on traditional chemical approaches that may involve harsh conditions, stoichiometric reagents, and multi-step procedures. A primary future research direction is the development of more efficient and sustainable synthetic routes that align with the principles of green chemistry.

A particularly promising avenue is the use of biocatalysis. jocpr.compharmafocusasia.com Lipases, for instance, have demonstrated exceptional enantioselectivity in the kinetic resolution of racemic esters and the desymmetrization of prochiral substrates like 3-substituted glutaric anhydrides. researchgate.netresearchgate.netsemanticscholar.org Research into the application of immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), for the enantioselective alcoholysis of anhydrides or the hydrolysis of corresponding diesters could provide a direct and environmentally benign route to the desired (R)-monoester. researchgate.netresearchgate.netsemanticscholar.org The advantages of enzymatic methods include mild reaction conditions, high stereoselectivity, and the potential for catalyst recycling, thereby reducing waste and energy consumption. jocpr.comresearchgate.net

Table 1: Comparison of Synthetic Strategies for Chiral Monoesters

| Strategy | Advantages | Challenges |

| Traditional Chemical Synthesis | Well-established, versatile for various substrates. | Often requires chiral auxiliaries, multi-step processes, may use harsh reagents, potential for racemization. |

| Biocatalytic Resolution/Desymmetrization | High enantioselectivity, mild reaction conditions, environmentally friendly, catalyst is reusable. jocpr.comresearchgate.net | Enzyme stability and activity in organic solvents, substrate scope limitations, potential for slow reaction rates. jocpr.com |

Future work should focus on screening a wider range of microorganisms and engineered enzymes to identify biocatalysts with optimal activity and stability for the specific substrate leading to this compound. Furthermore, process intensification strategies, such as the use of membrane reactors to remove byproducts and shift reaction equilibria, could significantly enhance the efficiency of these biocatalytic processes. mdpi.comnih.gov

Exploration of Novel Derivatization Pathways

The functional handles of this compound—a carboxylic acid and a methyl ester—offer numerous possibilities for derivatization. A key area for future research is the exploration of novel derivatization pathways to generate a diverse library of compounds for various applications.

One significant application of derivatization is in the analytical separation and characterization of chiral molecules. The development of novel chiral derivatization reagents is crucial for the accurate determination of enantiomeric purity by techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov Future research could focus on designing and synthesizing new reagents that react specifically and efficiently with the carboxylic acid moiety of the target molecule, introducing a chromophore or a readily ionizable group to enhance detection sensitivity and chromatographic resolution of the resulting diastereomers. nih.govresearchgate.net

Beyond analytical purposes, derivatization can be employed to synthesize new chemical entities with potential biological activity. For instance, the carboxylic acid group can be converted into amides, while the ester can be hydrolyzed and subsequently modified. These new derivatives can then be screened for various biological activities.

Computational Design of Related Chiral Building Blocks

Computational chemistry and machine learning are emerging as powerful tools in catalyst and building block design. researchgate.netnih.govnih.govchemrxiv.org Future research should leverage these in silico approaches to design novel chiral building blocks related to this compound with tailored properties.

Molecular modeling and quantum chemical calculations can be used to predict the stereochemical outcome of synthetic reactions, aiding in the rational design of catalysts and reaction conditions for improved enantioselectivity. researchgate.netresearchgate.net For biocatalytic routes, computational docking studies can simulate the interaction of substrates with the active site of enzymes like lipases, helping to identify or engineer enzymes with enhanced specificity for the synthesis of the target molecule.

Furthermore, machine learning algorithms can be trained on existing datasets of asymmetric reactions to predict the performance of new catalysts or to identify novel chiral ligands that could be used in the synthesis of related building blocks. nih.govnih.govchemrxiv.org This data-driven approach can accelerate the discovery of new and more efficient synthetic methodologies, reducing the need for extensive empirical screening.

Expanding Applications in Niche Academic Research Areas

While this compound is a valuable chiral building block, its application in niche academic research areas remains relatively unexplored. Future investigations could focus on leveraging its specific stereochemistry and functionality to synthesize novel molecules for specialized applications.

One potential area is in the field of medicinal chemistry and drug discovery. nih.govmdpi.comnih.gov The structural motif of a chiral pentanoic acid derivative is present in various biologically active compounds. researchgate.net For example, derivatives of related structures have been investigated for their potential as anticancer agents. Research could be directed towards synthesizing analogs of this compound and evaluating their activity as enzyme inhibitors or receptor modulators. The use of such chiral fragments is a key strategy in fragment-based drug discovery (FBDD), where small, low-complexity molecules are screened for their binding to biological targets. mdpi.commdpi.comnih.gov